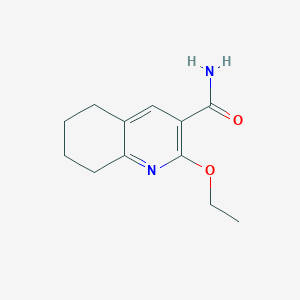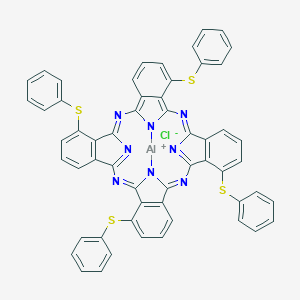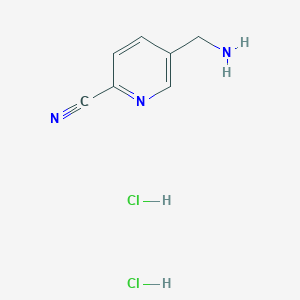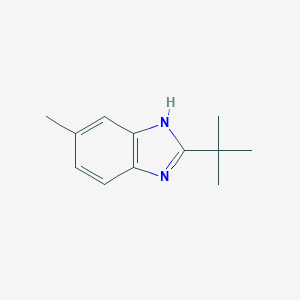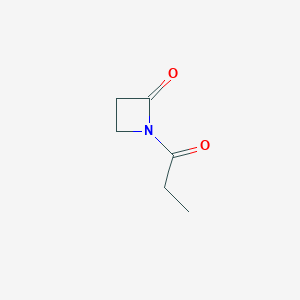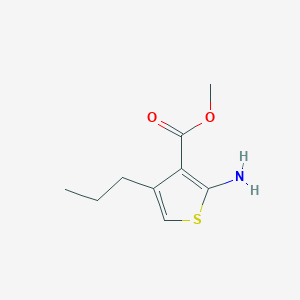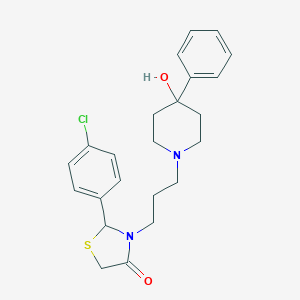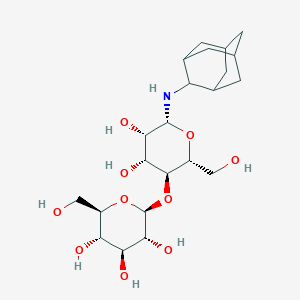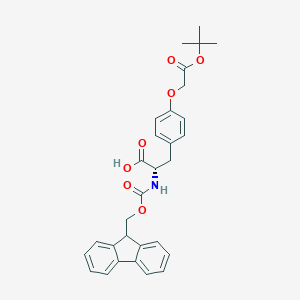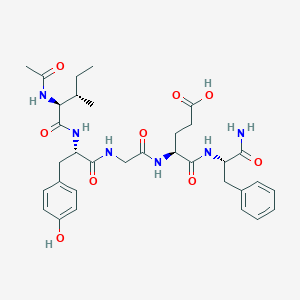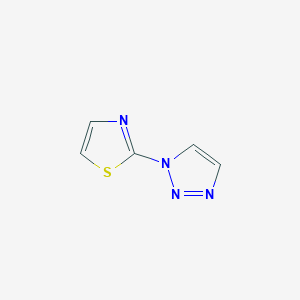![molecular formula C7H13NO B070365 1-Azabicyclo[3.2.1]octan-6-ol CAS No. 192380-09-9](/img/structure/B70365.png)
1-Azabicyclo[3.2.1]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.2.1]octan-6-ol, commonly known as quinuclidinol, is a bicyclic organic compound with a nitrogen-containing six-membered ring and a hydroxyl group. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for drug synthesis.2.1]octan-6-ol.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol is not fully understood. It is believed to act as a chiral auxiliary, allowing for the synthesis of enantiomerically pure compounds. It may also interact with biological targets, such as enzymes or receptors, to produce its biological effects.
Efectos Bioquímicos Y Fisiológicos
1-Azabicyclo[3.2.1]octan-6-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its potential antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Azabicyclo[3.2.1]octan-6-ol is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 1-Azabicyclo[3.2.1]octan-6-ol is its toxicity, which can limit its use in biological assays.
Direcciones Futuras
There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-ol. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential use as a chiral ligand in asymmetric catalysis. In addition, further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol and its biological activity. Finally, there is a need for more research on the toxicity of the compound and its potential side effects.
Conclusion:
In conclusion, 1-Azabicyclo[3.2.1]octan-6-ol is a bicyclic organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods and has a high yield. It has been investigated for its potential use as a chiral building block and chiral ligand, as well as for its biological activity. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-Azabicyclo[3.2.1]octan-6-ol involves the reduction of quinuclidinone with sodium borohydride or lithium aluminum hydride. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and tetrahydrofuran. The yield of the reaction can be improved by using a chiral catalyst, such as L-proline or D-fructose.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research. It can be used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its biological activity, including its antimicrobial, antiviral, and antitumor properties.
Propiedades
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-2-6(7)4-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOWQBTMUUFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337912 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octan-6-ol | |
CAS RN |
192380-09-9 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

